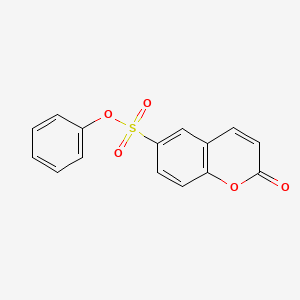

phenyl 2-oxo-2H-chromene-6-sulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyl 2-oxo-2H-chromene-6-sulfonate is a chemical compound that falls under the category of chromenes . Chromenes, specifically 2H-chromenes, are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules . They have also been extensively used in materials science and organic synthesis .

Synthesis Analysis

The synthesis of 2H-chromenes, including phenyl 2-oxo-2H-chromene-6-sulfonate, has been a topic of interest for many organic and pharmaceutical chemists . Two major synthetic strategies have been developed for these compounds . One involves benzopyran ring formation through cyclization reactions, and the other involves the late-stage functionalization of the parent 2H-chromenes .Chemical Reactions Analysis

The chemical reactions involving 2H-chromenes have been studied extensively . These reactions often involve cyclization reactions and late-stage functionalization of the parent 2H-chromenes .Physical And Chemical Properties Analysis

The specific physical and chemical properties of phenyl 2-oxo-2H-chromene-6-sulfonate are not provided in the retrieved papers. For detailed information, it would be best to refer to a reliable chemical database or the supplier’s product information.科学研究应用

Antioxidant Activity

Coumarin-chalcone hybrid molecules, which can be synthesized using various aromatic aldehydes, have been found to exhibit significant antioxidant potential . These compounds can inhibit oxidative stress, which is a prime mechanism in the treatment of several disease conditions .

Anti-inflammatory Properties

The coumarin nucleus has been identified as a potential candidate for the development of anti-inflammatory agents . This suggests that “phenyl 2-oxo-2H-chromene-6-sulfonate” and its derivatives could potentially be used in the treatment of inflammation-related conditions .

Antibacterial and Antifungal Activities

Coumarin derivatives have been explored for their antibacterial and antifungal activities . This indicates that “phenyl 2-oxo-2H-chromene-6-sulfonate” could potentially be used in the development of new antibacterial and antifungal agents .

Anticancer Properties

Coumarin derivatives have also been explored for their anticancer activities . This suggests that “phenyl 2-oxo-2H-chromene-6-sulfonate” could potentially be used in the development of new anticancer drugs .

Anti-HIV Properties

Research has indicated the potential of coumarin derivatives in the development of anti-HIV agents . This suggests that “phenyl 2-oxo-2H-chromene-6-sulfonate” could potentially be used in the treatment of HIV .

Materials Science and Organic Synthesis

2H-chromenes, a type of chromene that includes “phenyl 2-oxo-2H-chromene-6-sulfonate”, have been widely used in materials science and organic synthesis . This suggests that “phenyl 2-oxo-2H-chromene-6-sulfonate” could have applications in the development of new materials and in various organic synthesis processes .

安全和危害

The specific safety and hazard information for phenyl 2-oxo-2H-chromene-6-sulfonate is not provided in the retrieved papers. For safety and handling information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

未来方向

The future directions in the research of 2H-chromenes, including phenyl 2-oxo-2H-chromene-6-sulfonate, could involve the development of more efficient and greener synthetic procedures . There is also potential for further exploration of their biological properties, given their wide presence in natural products and pharmaceutical agents .

作用机制

Target of Action

Phenyl 2-oxo-2H-chromene-6-sulfonate primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play crucial roles in metabolic processes. α-amylase and α-glycosidase are enzymes involved in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption. PPAR-γ is a nuclear receptor that regulates genes involved in lipid and glucose metabolism .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits inhibitory effects on α-amylase and α-glycosidase, reducing the breakdown of complex carbohydrates and thus lowering blood sugar levels . Additionally, it shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity and glucose metabolism .

Biochemical Pathways

The inhibition of α-amylase and α-glycosidase alters the carbohydrate metabolism pathway, slowing down the conversion of complex carbohydrates into simple sugars and reducing glucose absorption. This leads to a decrease in postprandial blood glucose levels . The activation of PPAR-γ influences lipid and glucose metabolism pathways, improving insulin sensitivity and glucose homeostasis .

Pharmacokinetics

The in silico ADMET prediction for this compound indicates an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be absorbed well in the body, distributed to the site of action, and exert its therapeutic effects.

Result of Action

The molecular and cellular effects of phenyl 2-oxo-2H-chromene-6-sulfonate’s action include a decrease in blood glucose levels due to reduced carbohydrate digestion and improved insulin sensitivity . This can potentially help manage blood glucose levels in diabetic patients.

属性

IUPAC Name |

phenyl 2-oxochromene-6-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5S/c16-15-9-6-11-10-13(7-8-14(11)19-15)21(17,18)20-12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNWXBMMTQFFSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl 2-oxo-2H-chromene-6-sulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)